1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
Description
1-[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-ethoxyphenyl group. The piperidine-4-carboxamide moiety at position 4 of the pyrazine ring is further modified with an N-(1-phenylethyl) substituent.
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-3-35-24-11-9-22(10-12-24)25-19-26-27(29-15-18-33(26)31-25)32-16-13-23(14-17-32)28(34)30-20(2)21-7-5-4-6-8-21/h4-12,15,18-20,23H,3,13-14,16-17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYHRAGNASRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.42 g/mol. The structure includes a piperidine ring, a pyrazolo[1,5-a]pyrazine core, and an ethoxyphenyl substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.42 g/mol |
| Chemical Structure | Structure Image |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from basic precursors. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving hydrazine derivatives.
- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
- Attachment of the piperidine moiety , which enhances solubility and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, related pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colon cancer)
- A375 (melanoma)
In vitro studies demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values indicating potency in the low micromolar range .
The proposed mechanism involves the interaction of the compound with specific targets within cancer cells:
- Inhibition of Cyclooxygenase (COX) : Some pyrazole derivatives have been identified as selective COX-2 inhibitors, which play a role in inflammation and cancer progression .
- Cholinesterase Inhibition : The compound may also exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
Study 1: COX Inhibition
A study focused on sulfonamide-containing pyrazole derivatives revealed that modifications to the structure could enhance COX-2 inhibition significantly. This suggests that similar modifications to This compound could yield potent anti-inflammatory agents .
Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxicity of pyrazolo derivatives against FaDu hypopharyngeal tumor cells. The results indicated that structural variations led to differences in apoptotic induction, highlighting the importance of molecular design in developing effective anticancer therapies .
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as antitumor agents. The compound's structure allows for interactions with various biological targets involved in cancer progression. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity by inhibiting key enzymes and pathways associated with tumor growth .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms. For instance, studies on related compounds indicate that they can act as inhibitors of protein kinases and other enzymes implicated in cancer and inflammatory diseases . This suggests a promising avenue for developing targeted therapies.
3. Anti-inflammatory Effects
Research into similar pyrazolo compounds has demonstrated their anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as potential treatments for conditions characterized by excessive inflammation . The structural features of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide may enhance its efficacy in this regard.
Synthetic Methodologies
The synthesis of this compound involves several steps that optimize yield and purity. Various synthetic routes have been explored, including the use of starting materials such as aminopyrazoles and appropriate coupling reagents . The development of efficient synthetic pathways is crucial for producing this compound in sufficient quantities for further research.
Case Studies
Several case studies have documented the pharmacological profiles of compounds related to this compound:
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine core with a six-membered pyrazine ring.
- Analog (MK61): Pyrazolo[1,5-a]pyrimidin-7(4H)-one (), where the pyrazine is replaced with a pyrimidinone.
Substituent Variations
Alkoxy-Phenyl Substituents
Piperidine-4-Carboxamide Modifications
Bioactivity Trends
- Triazolo[1,5-a]pyrimidine Derivatives () : Acetyl hydrazones with methylthio groups showed herbicidal and antifungal activity.
- Pyrazolo[1,5-a]pyrimidines (): Substituted with hydroxyethoxyethylamino groups exhibited aryl hydrocarbon receptor (AhR) modulation. Target Compound: The ethoxyphenyl and phenylethyl groups may favor kinase inhibition over AhR binding due to steric bulk .
Data Table: Structural and Functional Comparison
Q & A
Q. Critical Factors :
- Solvent choice (e.g., acetonitrile vs. DMF) impacts reaction kinetics and byproduct formation .
- Temperature control during cyclocondensation minimizes decomposition of thermally sensitive intermediates .
How can structural contradictions in crystallographic and NMR data for this compound be resolved?
Advanced Research Focus
Discrepancies between X-ray crystallography (e.g., bond angles) and NMR-derived structures often arise from:
- Dynamic Effects : Conformational flexibility of the piperidine and phenylethyl groups in solution vs. solid state .
- Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking) may distort the solid-state structure compared to solution-phase geometry .
Q. Methodological Recommendations :
- Perform DFT calculations to compare optimized gas-phase structures with experimental data .
- Use variable-temperature NMR to probe conformational dynamics in solution .
What structure-activity relationship (SAR) insights exist for modifying the pyrazolo[1,5-a]pyrazine core to enhance bioactivity?
Advanced Research Focus
Key SAR findings from analogous compounds include:
- Electron-Withdrawing Groups : Substitution at the pyrazine C4 position (e.g., Cl, CF₃) enhances binding affinity to kinase targets .
- Piperidine Modifications : Bulky N-substituents (e.g., phenylethyl) improve metabolic stability but may reduce solubility .
- Ethoxy Phenyl Role : The 4-ethoxyphenyl moiety contributes to π-π interactions in hydrophobic binding pockets .
Q. Experimental Validation :
- Use molecular docking with target proteins (e.g., kinases) to predict substituent effects .
- Synthesize derivatives with systematic substitutions (e.g., replacing ethoxy with methoxy) and assay for activity .
How should researchers address contradictory biological activity data across in vitro and in vivo models?
Advanced Research Focus
Discrepancies may arise due to:
- Metabolic Instability : Rapid hepatic clearance of the parent compound in vivo, not observed in vitro .
- Off-Target Effects : Piperidine carboxamide metabolites interacting with non-target proteins .
Q. Resolution Strategies :
- Conduct metabolite profiling using LC-MS to identify active/inactive derivatives .
- Use isotope labeling (e.g., ¹⁴C) to track compound distribution and degradation in vivo .
What experimental protocols are recommended for assessing the compound’s inhibition mechanisms against kinase targets?
Basic Research Focus
Standard methodologies include:
- Kinase Assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-competitive luminescent assays to determine IC₅₀ values .
- Cellular Profiling : Evaluate phospho-proteomic changes via Western blot or flow cytometry in cancer cell lines .
Q. Advanced Considerations :
- Perform crystallographic studies of the compound bound to kinase domains to identify binding motifs .
- Compare inhibition kinetics (Kᵢ, Kₒₙ/Kₒff) with known inhibitors to classify competitive/non-competitive mechanisms .
How can researchers optimize chromatographic separation for this compound and its synthetic intermediates?
Q. Basic Research Focus
Q. Advanced Challenges :
- Address co-elution of stereoisomers using chiral columns (e.g., Chiralpak IA) .
- Optimize preparative HPLC parameters (flow rate, temperature) to isolate milligram quantities of pure intermediates .
What computational tools are most effective for predicting the compound’s physicochemical properties?
Q. Advanced Research Focus
- LogP/D Solubility : Use Schrödinger’s QikProp or ACD/Labs Percepta for partition coefficient and solubility predictions .
- pKa Estimation : Employ MarvinSketch or ChemAxon to predict ionization states of the piperidine and carboxamide groups .
- Validate predictions with experimental data (e.g., shake-flask LogP measurements) .
How does the compound’s stability under varying pH and temperature conditions impact formulation strategies?
Q. Basic Research Focus
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C) with HPLC monitoring to identify labile groups (e.g., ethoxy cleavage) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. Formulation Implications :
- Lyophilization may be required for long-term storage if the compound is hygroscopic .
- Use buffered solutions (pH 6–7) to minimize hydrolysis of the carboxamide bond .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
Q. Advanced Mitigation :
- Conduct AMES testing to assess mutagenic potential of synthetic byproducts .
- Monitor air quality for particulate matter using real-time sensors during large-scale synthesis .
How can cryo-EM or X-ray crystallography provide structural insights into the compound’s target interactions?
Q. Advanced Research Focus
- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding-site interactions at <2.0 Å resolution .
- Cryo-EM : Suitable for studying larger complexes (e.g., membrane-bound receptors) where crystallization is challenging .
Q. Data Interpretation :
- Analyze hydrogen-bonding networks (e.g., between the carboxamide and kinase backbone) using PyMol .
- Compare electron density maps of bound vs. unbound states to identify conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
